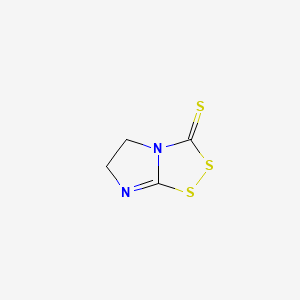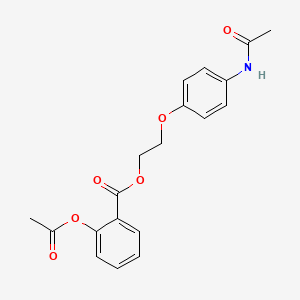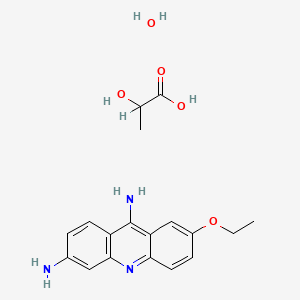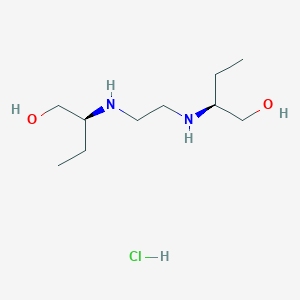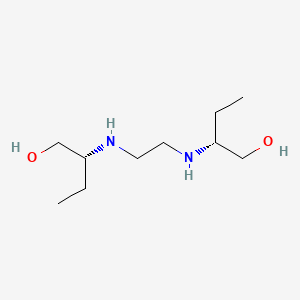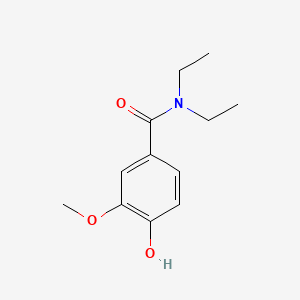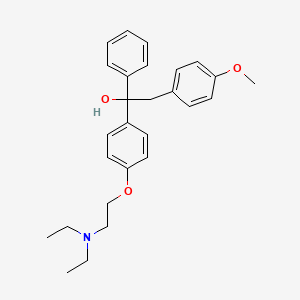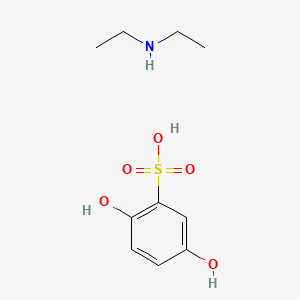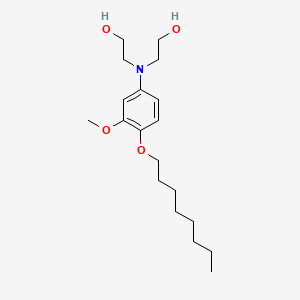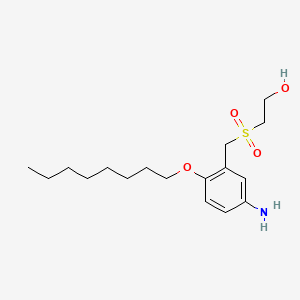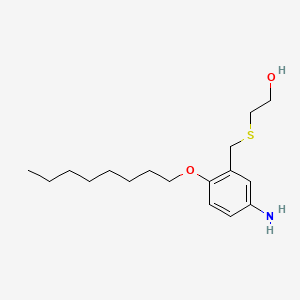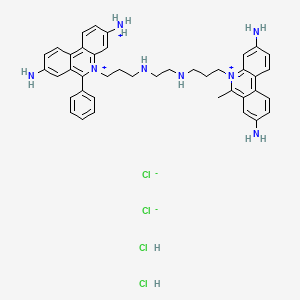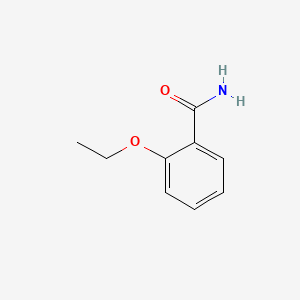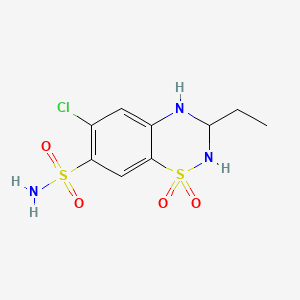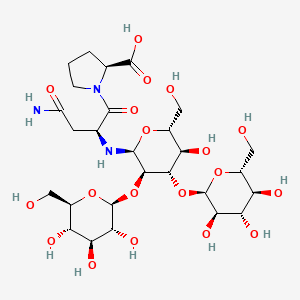
Ggapga
Descripción general
Descripción
Ggapga is a bioactive chemical compound with the molecular formula C27H45N3O19 and a molecular weight of 715.659. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
Ggapga has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ggapga involves the preparation of the alpha and beta anomers of an N-triglycosyl dipeptide. The synthetic route includes the use of specific reagents and conditions to achieve the desired product. The detailed synthetic route and reaction conditions are documented in scientific literature .
Industrial Production Methods: Industrial production of this compound requires advanced synthesis technology and capabilities. The process involves multiple steps, including the preparation of intermediates and the final product. Due to various objective factors, there is a low probability that the synthesis will not be successful .
Análisis De Reacciones Químicas
Types of Reactions: Ggapga undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.
Mecanismo De Acción
The mechanism of action of Ggapga involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to target molecules and modulating their activity
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Ggapga include other bioactive chemicals with similar molecular structures and properties. These compounds may share similar reactivity and applications in scientific research.
Uniqueness: this compound is unique due to its specific molecular structure and bioactive properties
Propiedades
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N3O19/c28-13(34)4-8(24(42)30-3-1-2-9(30)25(43)44)29-23-22(49-27-20(41)18(39)15(36)11(6-32)47-27)21(16(37)12(7-33)45-23)48-26-19(40)17(38)14(35)10(5-31)46-26/h8-12,14-23,26-27,29,31-33,35-41H,1-7H2,(H2,28,34)(H,43,44)/t8-,9-,10+,11+,12+,14+,15+,16+,17-,18-,19+,20+,21-,22+,23-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDTVFZBWIZGU-TVQLBTJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N3O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156888 | |
| Record name | Ggapga | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131088-79-4 | |
| Record name | Ggapga | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131088794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ggapga | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


